2,2,6-Trimethyl-1,3-oxazinane
Description
Significance of 1,3-Oxazinane (B78680) Ring Systems in Contemporary Organic and Medicinal Chemistry Research
The 1,3-oxazinane scaffold, a six-membered heterocycle containing nitrogen and oxygen atoms at the 1 and 3 positions, is a cornerstone in modern organic and medicinal chemistry. ijrpr.com These structures are valued for their conformational flexibility and the stereochemical complexity that can be achieved with substitution. Derivatives of 1,3-oxazinanes have demonstrated a wide array of biological activities, making them attractive frameworks for drug discovery. derpharmachemica.com
The interest in these compounds has grown due to their utility as synthetic intermediates and their presence in pharmacologically active molecules. ijrpr.com For instance, certain 1,3-oxazine derivatives have been investigated for their potential as antimicrobial, anti-inflammatory, and even anticancer agents. ijrpr.com The versatility of the 1,3-oxazinane ring allows it to serve as a chiral auxiliary in asymmetric synthesis, guiding the formation of specific stereoisomers—a critical aspect in the development of effective pharmaceuticals. Furthermore, the development of green and efficient synthetic methods for 1,3-oxazines is an active area of research, highlighting their importance in sustainable chemistry. researchgate.net
Historical Development and Evolution of 2,2,6-Trimethyl-1,3-oxazinane Studies
The study of 1,3-oxazinanes has a history stretching back several decades. Early methods for the synthesis of substituted 1,3-oxazinanes, such as the reaction of primary nitroalkanes with formaldehyde (B43269) and amines, were explored in the mid-20th century. These foundational studies paved the way for more advanced synthetic routes. Over the years, numerous reports have been published on the synthesis of 1,3-oxazine derivatives using various techniques, including multicomponent reactions and the use of various catalysts. researchgate.net
However, the historical development of research focusing specifically on This compound is not well-documented in publicly available literature. Much of the research on trimethylated 1,3-oxazinanes has centered on other isomers, such as 4,4,6-trimethyl-1,3-oxazinane-2-thione, which has been investigated for its potential biological activities. The synthesis of various substituted 1,3-oxazinanes is often achieved through the cyclization of the corresponding 1,3-amino alcohols. While general methods for creating the 1,3-oxazinane ring are established, specific studies detailing the synthesis and properties of the 2,2,6-trimethyl isomer are scarce. This suggests that this compound remains a relatively unexplored entity within this class of compounds.
Research Objectives and Key Academic Questions Pertaining to this compound
Given the limited specific research on this compound, the primary research objectives are foundational. A key goal would be the development of a robust and efficient synthesis for this specific isomer. The characterization of its physical and chemical properties would be a critical next step.
Based on the broader field of 1,3-oxazinane chemistry, several key academic questions arise for this compound:
Stereochemistry and Conformational Analysis: What are the preferred conformations of the this compound ring, and how do the methyl substituents influence its three-dimensional structure?
Reactivity: How does the substitution pattern of this compound affect its reactivity compared to other 1,3-oxazinane derivatives? For example, how does it behave in reactions such as N-alkylation or ring-opening?
Biological Activity: Does this compound or its derivatives exhibit any significant biological activity? Screening for antimicrobial, antifungal, or other pharmacological properties would be a logical starting point. ijrpr.com
Synthetic Utility: Can this compound serve as a useful building block or intermediate in the synthesis of more complex molecules? Its potential as a chiral auxiliary or as a scaffold for creating diverse chemical libraries is yet to be determined.
Answering these questions through dedicated research would be essential to unlock the potential of this specific heterocyclic compound.
Compound Properties
| Property | Value | Source |
| Chemical Formula | C₇H₁₅NO | researchgate.net |
| Molecular Weight | 129.20 g/mol | researchgate.net |
| CAS Number | 100868-97-1 | researchgate.net |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H15NO |
|---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
2,2,6-trimethyl-1,3-oxazinane |
InChI |
InChI=1S/C7H15NO/c1-6-4-5-8-7(2,3)9-6/h6,8H,4-5H2,1-3H3 |
InChI Key |
PMEWEVHJCZGCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNC(O1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 2,2,6 Trimethyl 1,3 Oxazinane and Analogues
General Strategies for 1,3-Oxazinane (B78680) Core Formation
The construction of the 1,3-oxazinane ring can be achieved through several strategic approaches, each offering distinct advantages in terms of substrate scope and reaction conditions.
Cyclocondensation reactions are a cornerstone in the synthesis of 1,3-oxazinanes. These reactions typically involve the condensation of an amino alcohol with an aldehyde or ketone.
The Mannich reaction , a three-component condensation of an active hydrogen compound, an aldehyde, and a primary or secondary amine, is a classic method for forming β-amino carbonyl compounds, which can be precursors to 1,3-oxazinanes. wikipedia.org The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which is then attacked by an enolizable carbonyl compound. wikipedia.org Variations of this reaction are widely used to construct the 1,3-oxazinane framework. researchgate.netresearchgate.net For instance, two heterocyclic 1,3-oxazinane molecules were synthesized using different Mannich condensation processes. researchgate.net
The Betti reaction , a related multicomponent reaction, involves the condensation of a phenol (B47542) (like 1-naphthol (B170400) or 2-naphthol), an aldehyde, and an amine to form aminobenzylnaphthols, also known as Betti bases. researchgate.netnih.gov These Betti bases can then be transformed into 1,3-oxazine derivatives. nih.govrsc.orgcbijournal.com For example, the reaction of a Betti base with aromatic or heteroaromatic aldehydes can yield 1,3-oxazine derivatives in high yields (85–96%) under microwave irradiation or solvent-free conditions. rsc.org An efficient and simple procedure for the synthesis of 1,3-oxazines and Betti bases via a Mannich-type reaction has been developed using an aqueous extract of Acacia concinna pods as a green catalyst. cbijournal.com
| Reaction Type | Key Reactants | Intermediate/Product | Key Features |
|---|---|---|---|
| Mannich Reaction | Active hydrogen compound, aldehyde, primary/secondary amine | β-amino carbonyl compound (Mannich base) | Forms a C-C bond via aminoalkylation of an acidic proton. wikipedia.org |
| Betti Reaction | Phenol (e.g., naphthol), aldehyde, amine | Aminobenzylnaphthol (Betti base) | A specific type of Mannich reaction involving phenols. cbijournal.com |
Intramolecular cyclization offers a powerful and often highly stereoselective method for constructing the 1,3-oxazinane ring. This strategy involves the ring closure of a linear precursor containing the necessary functional groups. A common approach is the cyclization of amino alcohols. nih.gov For example, N-Cbz-protected diazoketones derived from α-amino acids can undergo intramolecular cyclization catalyzed by silica-supported perchloric acid (HClO₄) to yield 1,3-oxazinane-2,5-diones in good yields (up to 90%). nih.govnih.gov This method is notable for its metal-free conditions and operational simplicity. nih.govnih.gov Another example is the Selectfluor-mediated intramolecular cyclization of N-(2-(cyclohex-1-en-1-yl)ethyl)benzamides to produce fluoro-substituted spiro-1,3-oxazines. rsc.org
Ring-opening and subsequent re-closure of existing heterocyclic systems provide an alternative route to 1,3-oxazinanes. A notable example is the ruthenium-catalyzed stereospecific N-demethylative rearrangement of isoxazolidines, which yields synthetically useful N-H-1,3-oxazinanes. organic-chemistry.org These 1,3-oxazinanes can be further converted to N-H-1,3-aminoalcohols. organic-chemistry.org Additionally, 2-substituted 1,3-benzoxazines can undergo ring-opening polymerization. rsc.org
Specific Routes to 2,2,6-Trimethyl-1,3-oxazinane and Related Structures
The synthesis of the specifically substituted this compound often employs starting materials that already contain the requisite carbon framework.
The diketene-acetone adduct, chemically known as 2,2,6-trimethyl-4H-1,3-dioxin-4-one, is a key precursor for the synthesis of this compound and its derivatives. prepchem.comsigmaaldrich.cnwikipedia.org This adduct is formed by the acid-catalyzed reaction of diketene (B1670635) with acetone. prepchem.comwikipedia.orgnih.gov 2,2,6-Trimethyl-4H-1,3-dioxin-4-one is a versatile reagent that can react with various nucleophiles. wikipedia.org For instance, its reaction with isocyanate derivatives has been explored. wmich.edu It is less reactive than diketene itself but more reactive than acetoacetate (B1235776) esters. nih.gov
The three-component condensation of amines, aldehydes, and phenols is a fundamental approach to 1,3-oxazine derivatives. ijrpr.com This method is particularly relevant for the synthesis of benzo-1,3-oxazines. ijrpr.com Traditionally, the synthesis of 1,3-oxazine derivatives can be achieved through a two-step process starting from primary amines, aldehydes, and phenols. cbijournal.com The development of one-pot, multicomponent reactions has significantly improved the efficiency and applicability of this strategy. cbijournal.com
| Synthetic Route | Starting Materials | Key Intermediate/Product | Reported Yields/Conditions | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | N-Cbz-protected diazoketones | 1,3-oxazinane-2,5-diones | Up to 90% yield with silica-supported HClO₄ catalyst. nih.govnih.gov | nih.govnih.gov |
| Ring-Opening/Re-closure | Isoxazolidines | N-H-1,3-oxazinanes | Ruthenium-catalyzed rearrangement. organic-chemistry.org | organic-chemistry.org |
| Diketene-Acetone Adduct Reaction | Diketene, Acetone | 2,2,6-Trimethyl-4H-1,3-dioxin-4-one | Acid-catalyzed reaction. prepchem.comnih.gov | prepchem.comnih.gov |
| Three-Component Condensation | Amines, Aldehydes, Phenols | 1,3-Oxazine derivatives | One-pot multicomponent reactions are feasible. cbijournal.com | cbijournal.com |
Preparation of N-Acyl-1,3-oxazinane-2-thiones as Precursors
The synthesis of N-acyl-1,3-oxazinane-2-thiones is a critical step for their subsequent use in stereoselective carbon-carbon bond-forming reactions. These compounds serve as highly effective chiral auxiliaries and reactive intermediates. The general preparation involves a two-step process: the synthesis of the parent 1,3-oxazinane-2-thione (B2476238) followed by its N-acylation.
The foundational scaffold, 1,3-oxazinane-2-thione, can be synthesized from appropriate starting materials. Following its preparation, N-acylation is typically achieved by reacting the thione with an acyl chloride in the presence of a base, such as triethylamine (B128534) (Et3N), in a suitable solvent like dichloromethane (B109758) (CH2Cl2) at 0 °C to room temperature. semanticscholar.org This reaction attaches the desired acyl group to the nitrogen atom of the oxazinane ring.
Research has shown that six-membered N-acyl-1,3-oxazinane-2-thiones are often more nucleophilic compared to their five-membered N-acyl-1,3-oxazolidine-2-thione counterparts. acs.org This enhanced reactivity is advantageous in subsequent transformations, such as nickel(II)-catalyzed asymmetric aldol (B89426) reactions. acs.orgresearchgate.net
The table below details the synthesis of various N-acyl-1,3-oxazinane-2-thiones, showcasing the versatility of the acylation reaction. semanticscholar.org
Table 1: Synthesis of N-Acyl-1,3-oxazinane-2-thiones Data sourced from Semantic Scholar. semanticscholar.org
| Acyl Group | Starting Materials | Yield | Physical State | Spectroscopic Data Highlights |
|---|---|---|---|---|
| Propanoyl | 1,3-Oxazinane-2-thione, Propanoyl chloride, Et3N | 44% | White Solid | Mp 59–61 °C; 13C NMR (CDCl3): δ 185.5, 175.1, 66.4, 47.1, 31.1, 8.5 |
| 4-Methylpentanoyl | 1,3-Oxazinane-2-thione, 4-Methylpentanoic acid | 48% | White Solid | Mp 42–44 °C; IR (ATR) ν 2957, 1714, 1477, 1252 cm-1 |
| Isovaleryl | 1,3-Oxazinane-2-thione, Isovaleryl chloride, Et3N | 48% | White Solid | 13C NMR (CDCl3): δ 190.1, 178.5, 68.2, 43.8, 38.3, 28.2, 22.3, 22.2, 13.7 |
These N-acylated precursors are instrumental in asymmetric synthesis, where the oxazinanethione heterocycle acts as a scaffold that can be smoothly removed after the desired stereoselective transformation to yield enantiomerically pure products. researchgate.net
Enantioselective and Stereocontrolled Synthesis of Chiral 1,3-Oxazinane Derivatives
The development of methods for the enantioselective and stereocontrolled synthesis of 1,3-oxazinanes is of paramount importance due to the prevalence of these chiral structures in pharmaceuticals and natural products. researchgate.net Several advanced strategies have been established to control the three-dimensional arrangement of atoms during ring formation or functionalization.
One powerful approach is the organocatalytic asymmetric [4+2]-annulation . This method utilizes a cinchonidine-derived squaramide catalyst to react cyclic N-sulfimines with δ-hydroxy-α,β-unsaturated ketones. researchgate.net The reaction proceeds with high yields and excellent enantioselectivities, affording enantioenriched polyheterotricyclic 1,3-oxazinane derivatives. researchgate.netresearchgate.net
Another distinct strategy involves the regio- and enantiodivergent functionalization of a pre-formed 1,3-oxazinane ring . A one-pot reaction involving sparteine-mediated enantioselective lithiation of a Boc-1,3-oxazinane, followed by transmetallation to zinc and a ligand-controlled Negishi coupling, allows for the selective introduction of functional groups at either the C4 or C5 position. nih.gov This method provides access to highly enantio-enriched β²- and β³-amino acids, with the final product's (R) or (S) configuration determined by the choice of sparteine (B1682161) enantiomer. nih.gov
The use of the chiral pool is another effective technique. Chiral 1,3-oxazinan-2-ones can be synthesized from readily available carbohydrate derivatives. acs.orgresearchgate.net For instance, optically pure 3-hydroxy-γ-butyrolactone is reacted with a primary amine, followed by reduction and carbonylation to yield chiral 6-hydroxymethyl 1,3-oxazinan-2-ones. acs.orgresearchgate.net
The table below summarizes key enantioselective and stereocontrolled methods.
Table 2: Enantioselective and Stereocontrolled Synthetic Methods for 1,3-Oxazinanes
| Method | Key Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Asymmetric [4+2]-Annulation | Cinchonidine-derived squaramide catalyst, Cyclic N-sulfimines | Forms enantioenriched polyheterotricyclic 1,3-oxazinanes with high enantioselectivity. | researchgate.net |
| Enantioselective Lithiation-Negishi Coupling | (-)-Sparteine or (+)-sparteine surrogate, s-BuLi, ZnCl2, Pd-catalyst | Regio- and enantiodivergent functionalization at C4 or C5; produces chiral β-amino acids. | nih.gov |
| Chiral Pool Synthesis | Carbohydrate derivatives (e.g., 3-hydroxy-γ-butyrolactone), primary amines | Utilizes naturally occurring chiral molecules as starting materials to build chiral oxazinanones. | acs.orgresearchgate.net |
| Multicomponent Reaction | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ catalyst, Epoxides, Isocyanates, CO | Stereospecific synthesis of 1,3-oxazinane-2,4-diones; regioselectivity depends on epoxide substrate. | smolecule.commdpi.com |
Green Chemistry Principles and Sustainable Synthetic Approaches for 1,3-Oxazinanes
Adherence to green chemistry principles is crucial for developing environmentally benign and sustainable chemical processes. The synthesis of 1,3-oxazinanes has benefited significantly from such innovations, which focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.
Microwave-assisted synthesis has emerged as a key green technology. Compared to conventional heating, microwave irradiation often leads to dramatically reduced reaction times and improved yields. researchgate.netsmolecule.com This technique has been successfully applied to the condensation of 3-aminopropanol with carboxylic acids to produce 2-arylsubstituted 5,6-dihydro-4H-1,3-oxazines in 3-4 minutes. smolecule.com
The use of environmentally benign solvents and catalysts is another cornerstone of green synthesis. Water, as a universal and non-toxic solvent, has been employed in the one-pot, three-component synthesis of 1,3-oxazine derivatives using thiamine (B1217682) hydrochloride (Vitamin B1) as a biodegradable and reusable catalyst. academie-sciences.fr
Heterogeneous and recyclable catalysts offer significant advantages in terms of sustainability. Magnetic solid acid nanocatalysts have been used for the synthesis of oxazine (B8389632) derivatives at room temperature, allowing for easy separation and reuse of the catalyst. Similarly, a nanocomposite of heteropolyacid stabilized on titania and graphitic carbon nitride (H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄) has been shown to be a highly efficient and reusable catalyst for the solvent-free synthesis of 1,3-oxazines, with the catalyst being viable for at least five cycles without significant loss of activity. rsc.org Silica-supported catalysts, such as silica-supported perchloric acid (HClO₄-SiO₂), have also been employed for the metal-free synthesis of 1,3-oxazinane-2,5-diones, aligning with green principles by facilitating an aqueous workup and avoiding chlorinated solvents. nih.gov
The following table highlights several green synthetic approaches for 1,3-oxazinane derivatives.
Table 3: Green and Sustainable Synthetic Approaches for 1,3-Oxazinanes
| Approach | Catalyst/Medium | Key Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Synthesis | Often catalyst-free or with simple acids/bases | Significantly reduced reaction times; improved energy efficiency. | researchgate.netsmolecule.com |
| Biodegradable Catalyst in Water | Thiamine hydrochloride (Vitamin B1) / Water | Use of a non-toxic, renewable catalyst in an environmentally safe solvent. | academie-sciences.fr |
| Reusable Nanocomposite Catalyst | H₃PMo₁₁O₃₉@TiO₂@g-C₃N₄ | Solvent-free conditions; short reaction times; high yields; catalyst is easily recovered and reused. | rsc.org |
| Magnetic Nanocatalyst | Magnetic solid acid | Room temperature reaction; easy catalyst separation via magnetism; high yields. | |
| Silica-Supported Catalyst | Silica-supported HClO₄ | Metal-free conditions; mild reaction temperature; catalyst is recyclable. | nih.gov |
Chemical Reactivity and Mechanistic Investigations of 2,2,6 Trimethyl 1,3 Oxazinane
Reactivity of the Cyclic Aminal and Ether Linkages within the 1,3-Oxazinane (B78680) Ring
The reactivity of the 1,3-oxazinane ring is fundamentally dictated by the two heteroatoms present in the cycle. The structure incorporates both a C-O-C ether linkage and a N-C-O aminal group.
The ether linkage (C-O-C) is generally stable and unreactive towards many common reagents, which is why ethers are often used as solvents in organic synthesis. kyushu-u.ac.jplibretexts.org However, this bond can be cleaved under harsh conditions using strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org The reaction proceeds via protonation of the ether oxygen to form a good leaving group (an alcohol), followed by a nucleophilic attack by the halide ion. kyushu-u.ac.jpopenstax.orglibretexts.org The mechanism can be either S_N_1 or S_N_2, depending on the substitution pattern of the carbon atoms adjacent to the oxygen. openstax.org
The cyclic aminal linkage (N-C-O), also described as a cyclic N,O-acetal, is the more reactive site of the heterocycle. This group is essentially a masked aldehyde and amine. It is susceptible to hydrolysis, particularly under acidic conditions, which leads to ring cleavage. utupub.fi For instance, kinetic studies on the acid-catalyzed hydrolysis of N-methoxy-1,3-oxazinanes demonstrated their readiness to revert to their open-chain precursors. utupub.fi This reactivity is harnessed in synthesis, where the formation of the 1,3-oxazinane ring often proceeds through the intramolecular cyclization of hemiaminal intermediates, which are formed from the condensation of a 1,3-amino alcohol with an aldehyde or ketone. acs.orgnih.govnih.gov The stability of the aminal can be influenced by substituents; for example, the equilibrium between the cyclic 1,3-perhydrooxazine and its open-chain Schiff base tautomer is affected by the electronic and steric nature of substituents on the ring. researchgate.net
Electrophilic and Nucleophilic Reactions of the 1,3-Oxazinane Heterocycle
The 1,3-oxazinane ring can participate in reactions with both electrophiles and nucleophiles, with the site of reaction depending on the reagents and conditions.
Nucleophilic Reactions: The carbon atoms of the 1,3-oxazinane ring can be rendered susceptible to nucleophilic attack. A notable example is the regiodivergent C-H functionalization of N-Boc-protected 1,3-oxazinanes. nih.gov Through enantioselective lithiation using a chiral base, followed by transmetalation to zinc, the resulting organozinc compounds can undergo Negishi cross-coupling reactions. Remarkably, the regioselectivity of the coupling is controlled by the choice of phosphine (B1218219) ligand, allowing for functionalization at either the C4 or C5 position with high enantioselectivity. nih.gov In derivatives such as N-acyl-1,3-oxazinane-2-thiones, the molecule itself can act as a nucleophile precursor. In the presence of a nickel(II) catalyst, these compounds can form a nickel enolate, which then participates in highly diastereoselective and enantioselective aldol (B89426) reactions with aldehydes. acs.org
Electrophilic Reactions: The nitrogen and oxygen atoms of the 1,3-oxazinane ring are nucleophilic centers and can react with electrophiles. The nitrogen atom, being a secondary amine in the parent ring, can undergo reactions typical of amines, such as acylation or alkylation. The oxygen atom can be protonated by strong acids, which is the initial step in the acid-catalyzed cleavage of the ether linkage. libretexts.org In derivatives like 1,3-oxazinane-2-thione (B2476238), the thione functional group can also serve as a nucleophilic site, reacting with electrophiles such as alkyl halides. smolecule.com
Ring-Opening and Fragmentation Pathways of 2,2,6-Trimethyl-1,3-oxazinane
Ring-opening reactions are a characteristic feature of the 1,3-oxazinane system, often initiated by the cleavage of the labile aminal bond.
One of the most common pathways is hydrolytic cleavage . Under acidic conditions, the aminal linkage is hydrolyzed, leading to the opening of the ring to form the corresponding 1,3-amino alcohol. This process is essentially the reverse of its formation. N-H-1,3-oxazinanes, for example, are considered useful building blocks because they can be readily converted to N-H-1,3-aminoalcohols in a subsequent step. organic-chemistry.orgorganic-chemistry.org
Reductive cleavage offers another route to ring-opened products. For instance, treatment of N-tosyl-1,3-oxazinanes with reducing agents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL) can lead to clean reductive ring cleavage, affording the corresponding N-protected N-methyl-1,3-amino alcohols. acs.org
Base-catalyzed decomposition has also been observed. In a study related to the metabolism of the drug felbamate, a metabolite, 5-phenyl-1,3-oxazinane-2,4-dione, was found to undergo base-catalyzed decomposition to yield several products, including the major human metabolite of the parent drug. nih.gov
In the gas phase, such as in mass spectrometry, 1,3-oxazinanes exhibit characteristic fragmentation pathways . While specific data for this compound is not detailed, studies on related structures show that fragmentation is often initiated by cleavage adjacent to the heteroatoms, leading to specific diagnostic ions. researchgate.netaip.org The structure of substituents can have a significant effect on the fragmentation behavior observed. researchgate.net
Rearrangement Processes and Tautomerism in 1,3-Oxazinane Systems
The 1,3-oxazinane scaffold can undergo various rearrangement reactions and exists in equilibrium with tautomeric forms.
Rearrangements: A significant rearrangement process is the ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines to produce N-H 1,3-oxazinanes. organic-chemistry.orgacs.org This reaction is highly stereospecific and proceeds through a self-hydride transferring cleavage of the N-O bond, avoiding the need for external hydride reagents. organic-chemistry.org Another example is the stereoselective rearrangement of β-hydroxy-N-acyloxazolidin-2-ones to N-2-hydroxyethyl-1,3-oxazinane-2,4-diones, which is mediated by zinc alkoxides. thieme-connect.com
Tautomerism: A crucial aspect of 1,3-oxazinane chemistry is ring-chain tautomerism . wikipedia.org N-unsubstituted 1,3-oxazinanes can exist in equilibrium with their open-chain isomers, which are Schiff bases (imines). researchgate.net This equilibrium is influenced by factors such as the nature of substituents and the solvent. For example, electron-withdrawing groups on an N-aryl substituent can shift the equilibrium toward the open-chain form. researchgate.net

In addition to ring-chain tautomerism, derivatives can exhibit other forms, such as keto-enol tautomerism . For instance, computational studies on 1,3-oxazine-4,6-diones have explored the relative stabilities of different keto and enol tautomers, showing that the equilibrium is sensitive to the molecular environment. researchgate.net
Specific Reactions of the this compound Moiety (e.g., with Isocyanate Derivatives, formylation)
While specific reaction data for this compound itself is limited, the reactivity of closely related structures provides significant insight. The reaction with isocyanates is particularly relevant for the synthesis of more complex heterocyclic systems.
A study on the reaction of 2,2,6-trimethyl-1,3-dioxin-4-one, a precursor that generates an acetoacetyl intermediate, with various isocyanate derivatives demonstrated the formation of 6-methyl-1,3-oxazine-2,4-dione compounds. wmich.eduwmich.edu This transformation highlights a key reaction pathway for building upon the oxazinane core.
More broadly, the reaction of isocyanates with other precursors in the presence of a catalyst is a powerful method for synthesizing 1,3-oxazinane-2,4-diones. acs.org In a notable multicomponent reaction, epoxides, isocyanates, and carbon monoxide are catalytically coupled to stereospecifically produce these diones. colab.wsnih.gov The efficiency of this reaction is often enhanced with highly electrophilic isocyanates. acs.org
Below is a table summarizing key reactions involving isocyanates to form 1,3-oxazinane derivatives.
| Reactants | Catalyst/Conditions | Product Type | Reference(s) |
| Epoxide, Isocyanate, CO | [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | 1,3-Oxazinane-2,4-dione | acs.org, nih.gov |
| 2,2,6-Trimethyl-1,3-dioxin-4-one, Isocyanate | Heat | 6-Methyl-1,3-oxazine-2,4-dione | wmich.edu, wmich.edu |
| Oxetane, Isocyanate | Tetraphenylstibonium iodide | 1,3-Oxazin-2-one | researchgate.net |
Formylation reactions, or more generally, reactions with formaldehyde (B43269) (a formyl equivalent), are fundamental to the synthesis of the 1,3-oxazinane ring itself. In many synthetic procedures, the ring is constructed via a three-component condensation of a primary amine, formaldehyde, and a suitable third component, such as β-naphthol, in a Mannich-type reaction followed by intramolecular cyclization. academie-sciences.fr
Catalytic Transformations and Their Mechanistic Insights Involving 1,3-Oxazinane Scaffolds
Catalysis plays a pivotal role in the synthesis and transformation of 1,3-oxazinane systems, enabling efficient and selective reactions.
Multicomponent Reactions: A bimetallic complex, [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻, catalyzes the stereospecific synthesis of 1,3-oxazinane-2,4-diones from epoxides, isocyanates, and carbon monoxide. acs.orgcolab.ws Mechanistic studies suggest that the reaction proceeds through a common intermediate which can either cyclize to form a β-lactone or react with an isocyanate to yield the 1,3-oxazinane-2,4-dione. acs.orgnih.gov
Enantioselective Synthesis: Chiral catalysts have been developed for the asymmetric synthesis of 1,3-oxazinanes. For example, a chiral magnesium phosphate (B84403) catalyst promotes the enantioselective addition of alcohols to imines, forming hemiaminal intermediates that cyclize to give chiral 1,3-oxazinanes with high yields and excellent enantioselectivities. acs.orgnih.gov
Metal-Free Catalysis: Brønsted acids are effective catalysts for forming the oxazinane ring. Silica-supported perchloric acid (HClO₄-SiO₂), an eco-friendly and recyclable catalyst, promotes the intramolecular cyclization of N-Cbz-protected diazoketones to yield 1,3-oxazinane-2,5-diones. frontiersin.org Strong Brønsted acids like hexafluorophosphoric acid (HPF₆) catalyze the three-component oxy-aminomethylation of olefins with sulfonamides and trioxane (B8601419) to give 1,3-oxazinane derivatives, likely proceeding through a benzylic cation intermediate. acs.org
Rearrangement Catalysis: As mentioned previously, ruthenium complexes catalyze the stereospecific N-demethylative rearrangement of isoxazolidines to N-H-1,3-oxazinanes via a proposed self-hydride transfer mechanism. organic-chemistry.orgacs.org
The table below summarizes various catalytic transformations involving the 1,3-oxazinane scaffold.
| Catalytic System | Reaction Type | Mechanistic Feature | Reference(s) |
| [(salph)Al(THF)₂]⁺[Co(CO)₄]⁻ | Multicomponent Synthesis | Formation of a common intermediate with β-lactone pathway | colab.ws, acs.org |
| Chiral Magnesium Phosphate | Enantioselective Synthesis | Formation of hemiaminal intermediate, intramolecular cyclization | acs.org, nih.gov |
| Ruthenium Complex | Rearrangement | Self-hydride transferring cleavage of N-O bond | acs.org, organic-chemistry.org |
| Silica-Supported HClO₄ | Metal-Free Cyclization | Brønsted acid-catalyzed intramolecular cyclization of diazoketones | frontiersin.org, |
| Palladium-Phosphine Complex | Cycloaddition | [4+2] cycloaddition of vinyloxetanes with heterocumulenes | |
| HPF₆ | Three-Component Reaction | Brønsted acid catalysis, intermediacy of a benzylic cation | acs.org |
Derivatization Strategies and Functionalization of 2,2,6 Trimethyl 1,3 Oxazinane
Functionalization of the Carbon Skeleton of the 1,3-Oxazinane (B78680) Ring
Functionalization of the carbon backbone of the 1,3-oxazinane ring is often achieved during its synthesis or through reactions that leverage the existing heteroatoms to direct reactivity.
One-pot multicomponent reactions (MCRs) represent a powerful strategy for constructing functionalized 1,3-oxazinane rings. For instance, a one-pot five-component reaction using isobutyraldehyde, ammonium (B1175870) hydroxide, 3-hydroxypivalaldehyde, benzyl (B1604629) isocyanide, and trimethylsilyl (B98337) azide (B81097) (TMSN₃) under sonication has been developed to synthesize complex 4-(tetrazole)-1,3-oxazinanes with high diastereoselectivity. nih.gov This method builds a highly substituted ring system in a single, efficient step.
Another approach involves the regio- and enantiodivergent functionalization at the C4 and C5 positions. This has been demonstrated through a sequence involving enantioselective lithiation of a Boc-protected 1,3-oxazinane, followed by transmetallation to zinc and a ligand-controlled Negishi coupling. nih.gov This allows for the selective introduction of aryl groups at either the C4 or C5 position of the carbon skeleton. nih.gov
Furthermore, cycloaddition reactions are instrumental in forming the ring with inherent functionalization. Palladium-catalyzed [4+2] cycloadditions of vinyloxetanes with isocyanates can produce bicyclic 1,3-oxazinanes. Similarly, ring-closing metathesis has been applied to 4,5-bis-alkene substituted 1,3-oxazinan-6-ones to create cyclic derivatives fused to the main oxazinane ring. researchgate.net
Modifications and Substitutions at the Nitrogen Atom
The nitrogen atom in the 1,3-oxazinane ring is a primary site for modification, often serving as a handle to introduce a wide variety of functional groups. N-acylation is a common and crucial derivatization step that activates the molecule for subsequent carbon-carbon bond-forming reactions. nih.govub.edu For example, 1,3-oxazinane-2-thiones are acylated with various acyl chlorides or carboxylic acids to form N-acylthioimides. nih.govub.edu These N-acyl derivatives are key precursors for stereoselective aldol (B89426) and Michael addition reactions. nih.govresearchgate.net
Beyond acylation, N-alkylation provides another route for derivatization. N-alkylation of the 1,3-oxazinan-2-one (B31196) fragment has been achieved in the synthesis of spirocyclic hybrids, demonstrating that the nitrogen can be substituted with alkyl groups. bohrium.com In other systems, such as in the synthesis of arginase inhibitors, the nitrogen of a related 1,3-oxazinane-6-one is part of a tert-butoxycarbonyl (Boc) protecting group, highlighting its capacity to bear carbamate (B1207046) functionalities. mdpi.com This modification is essential for controlling reactivity in multi-step synthetic sequences. mdpi.com
Transformations and Reactivity at the Oxygen Atom
The oxygen atom within the 1,3-oxazinane ring plays a critical role in the molecule's reactivity, primarily by influencing the formation of reactive intermediates. While direct substitution at the ring oxygen is uncommon, its electronic properties are fundamental to many derivatization strategies.
In Lewis acid-mediated reactions, the oxygen atom can coordinate with the acid, facilitating the formation of an electrophilic oxocarbenium intermediate. nih.govacs.orgresearchgate.net This process is central to direct aldol-type reactions where N-acyl-1,3-oxazinane-2-thiones react with acetals. nih.govacs.org The reaction is initiated by a silyl (B83357) triflate (e.g., TMSOTf), which activates the acetal (B89532) to generate an oxocarbenium ion that then reacts with the enolate derived from the N-acyl-oxazinane. nih.govresearchgate.net The endocyclic oxygen is crucial for stabilizing this intermediate and influencing the stereochemical outcome of the reaction. nih.govacs.org Studies have shown that scaffolds with an endocyclic oxygen favor the formation of syn-diastereomers in such aldol reactions. nih.govub.edu
Selective Introduction of Complex Side Chains (e.g., benzyl, tert-butyl, tetrazole)
The 1,3-oxazinane framework allows for the introduction of a wide array of complex and functionally diverse side chains through various synthetic methodologies.
Benzyl groups can be incorporated through several routes. In the synthesis of 4-(tetrazole)-1,3-oxazinanes, benzyl isocyanide is used as a key component, resulting in a benzyl group attached to the exocyclic amine of the final product. nih.gov N-benzyl groups are also common, introduced by reacting aminodiols with appropriate reagents before the oxazinane ring is formed. rsc.org
The tert-butyl group is often used as a bulky protecting group or substituent. For example, N-Boc (tert-butyloxycarbonyl) protected 1,3-oxazinanes are widely used intermediates, where the tert-butyl group is part of the carbamate attached to the ring nitrogen. nih.govresearchgate.net This group is valued for its stability and specific cleavage conditions. ontosight.ai The bulky tert-butyl groups on the phosphine (B1218219) ligand of a nickel catalyst have been shown to be crucial for determining the stereochemical outcome in asymmetric aldol reactions. nih.govacs.org
Tetrazole moieties have been successfully introduced to create novel hybrid structures. A one-pot, five-component Asinger-Ugi-tetrazole reaction has been developed to synthesize 4-(tetrazole)-1,3-oxazinanes with excellent diastereoselectivity. nih.gov This reaction combines an aldehyde, an amine, a hydroxyaldehyde, an isocyanide, and an azide source to construct the complex heterocyclic product. nih.gov Another strategy involves the conversion of a nitrile group on a pre-formed oxazine (B8389632) ring into a tetrazole ring. researchgate.net
The table below summarizes examples of side chains introduced onto the 1,3-oxazinane scaffold.
| Side Chain Type | Method of Introduction | Resulting Structure Example | Reference(s) |
| Aromatic (e.g., p-methoxyphenyl) | Nickel-catalyzed Aldol Reaction | syn-aldol adduct from N-propanoyl-1,3-oxazinane-2-thione and p-anisaldehyde dimethyl acetal | nih.govacs.org |
| Benzyl | Multicomponent Reaction (Ugi) | N-benzyl substituted 4-(tetrazole)-1,3-oxazinane | nih.gov |
| Tetrazole | Multicomponent Reaction (Asinger-Ugi) | 4-(1-benzyl-1H-tetrazol-5-yl)-1,3-oxazinane derivative | nih.gov |
| tert-Butyl | As part of a chiral ligand ([DTBM-SEGPHOS]NiCl₂) influencing stereochemistry | Not directly on the scaffold, but essential for the reaction | nih.govacs.org |
Stereoselective Derivatization to Access Enantiomerically Pure 1,3-Oxazinane Derivatives
Achieving stereocontrol in the synthesis of 1,3-oxazinane derivatives is critical for their application in pharmaceuticals and as chiral building blocks. acs.org Several powerful strategies have been developed to access enantiomerically pure products.
A prominent method is the direct, catalytic, and asymmetric syn-aldol reaction of N-acyl-1,3-oxazinane-2-thiones with aromatic acetals. nih.govresearchgate.netacs.org This reaction utilizes a chiral nickel(II) complex, such as [DTBM-SEGPHOS]NiCl₂, as a catalyst to achieve high levels of both diastereoselectivity and enantioselectivity. nih.govacs.org The reaction proceeds through an open transition state where the chiral ligand controls the facial selectivity of the nucleophilic attack on the oxocarbenium ion, leading to the preferential formation of the syn-aldol product with excellent enantiomeric excess (ee). nih.govacs.org
Another powerful technique is the enantioselective lithiation of N-Boc-1,3-oxazinanes mediated by a chiral ligand like sparteine (B1682161). nih.gov This generates a configurationally stable carbanion, which can then be trapped with an electrophile in a subsequent Negishi coupling reaction to yield functionalized oxazinanes with high enantioselectivity. nih.gov This method allows for the creation of chiral centers directly on the carbon skeleton of the ring. nih.gov
Furthermore, chiral 1,3-oxazinan-2-ones, which are valuable synthetic intermediates, have been synthesized from carbohydrate derivatives or via the cyclization of materials derived from optically pure amino acids, ensuring the final product is enantiomerically pure. researchgate.netacs.orgresearchgate.net
The table below details the stereochemical outcomes of the nickel-catalyzed asymmetric aldol reaction.
| Electrophile (Ar) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) of syn-isomer | Reference(s) |
| p-Anisaldehyde dimethyl acetal | 90:10 | 99% | nih.govacs.org |
| Naphthaldehyde dimethyl acetal | 88:12 | 92% | nih.gov |
| Benzaldehyde dimethyl acetal | 84:16 | 99% | nih.gov |
| p-Chlorobenzaldehyde dimethyl acetal | 91:9 | 99% | nih.gov |
| 2-Thiophenecarboxaldehyde dimethyl acetal | >95:5 | 99% | nih.gov |
Structural Elucidation and Advanced Spectroscopic Characterization of 2,2,6 Trimethyl 1,3 Oxazinane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2,2,6-trimethyl-1,3-oxazinane, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed for a complete structural assignment.
¹H NMR spectroscopy would provide information on the number of different types of protons and their neighboring environments. The spectrum is expected to show distinct signals for the methyl groups at the C2 and C6 positions, as well as the methylene (B1212753) protons of the oxazinane ring. The chemical shifts and coupling constants would be indicative of their relative positions and stereochemical relationships.
¹³C NMR spectroscopy complements the proton data by providing the number of non-equivalent carbon atoms. The spectrum would display signals corresponding to the three methyl carbons, the methylene carbons of the ring, and the quaternary carbon at the C2 position. The chemical shifts would be characteristic of their bonding and hybridization state.
2D-NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for establishing the connectivity between protons and carbons. A COSY spectrum would reveal proton-proton coupling networks, confirming the arrangement of the methylene groups and their relationship to the methine proton at C6. An HSQC spectrum would directly correlate each proton signal to its attached carbon, allowing for an unambiguous assignment of the carbon skeleton.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2-CH₃ (axial) | - | - |
| C2-CH₃ (equatorial) | - | - |
| C4-H₂ | - | - |
| C5-H₂ | - | - |
| C6-H | - | - |
| C6-CH₃ | - | - |
| N-H | - | N/A |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysisnih.govmdpi.com
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various bonds within the molecule.
Key expected vibrational modes include:
N-H stretch: A characteristic absorption band is expected in the region of 3300-3500 cm⁻¹, indicative of the secondary amine group in the oxazinane ring.
C-H stretch: Multiple bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-O stretch: An absorption band in the 1050-1150 cm⁻¹ range is anticipated for the C-O single bond stretching within the ether linkage of the oxazinane ring.
C-N stretch: The stretching vibration of the C-N bond is expected to appear in the 1020-1250 cm⁻¹ region.
The precise positions and intensities of these bands provide a molecular fingerprint, aiding in the confirmation of the compound's identity.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (EI-MS, HRMS)mdpi.comchemguide.co.ukresearchgate.netnist.gov
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through the analysis of its fragmentation patterns.
Electron Ionization Mass Spectrometry (EI-MS) would be used to determine the nominal molecular weight of this compound. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern observed in the EI-MS spectrum would be crucial for structural elucidation. Common fragmentation pathways for 1,3-oxazinanes involve the cleavage of the ring. For this compound, characteristic fragments would likely arise from the loss of methyl groups and the cleavage of the C-O and C-N bonds. Alpha-cleavage adjacent to the nitrogen and oxygen atoms is a common fragmentation pathway for amines and ethers, respectively. libretexts.org
High-Resolution Mass Spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is a critical step in confirming the molecular identity of this compound and distinguishing it from isomers.
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Analysis | Predicted Value |
| Molecular Formula | C₇H₁₅NO |
| Nominal Mass (EI-MS) | 129 |
| Exact Mass (HRMS) | 129.1154 |
| Key Fragment (m/z) | - |
| Key Fragment (m/z) | - |
X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique would provide definitive information about its solid-state molecular geometry and conformation.
The analysis would reveal:
Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.
Conformation of the oxazinane ring: Determination of whether the ring adopts a chair, boat, or twist-boat conformation in the solid state.
Stereochemistry: Unambiguous assignment of the relative stereochemistry of the substituents.
Intermolecular interactions: Information about how the molecules pack in the crystal lattice and any hydrogen bonding or other intermolecular forces present.
Currently, there are no published crystal structures for this compound in the searched scientific literature.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Chiroptical spectroscopy techniques are essential for the stereochemical analysis of chiral molecules. Since this compound possesses a stereocenter at the C6 position, it can exist as a pair of enantiomers.
Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting ECD spectrum is highly sensitive to the absolute configuration of the stereocenters. Theoretical calculations of the ECD spectrum for each enantiomer could be compared with the experimental spectrum to determine the absolute configuration of a given sample.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a substance with the wavelength of light. The ORD curve, particularly the sign of the Cotton effect in the vicinity of an absorption band, is also characteristic of the absolute stereochemistry of a chiral molecule.
The application of these techniques would be crucial for the full stereochemical characterization of enantiomerically pure samples of this compound. However, no experimental or theoretical chiroptical data for this specific compound is currently available in the public domain.
Computational Chemistry and Theoretical Investigations of 2,2,6 Trimethyl 1,3 Oxazinane
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to determine the electronic structure and optimized geometry of molecules. nih.gov In a DFT study of 2,2,6-trimethyl-1,3-oxazinane, the primary goal would be to find the lowest-energy three-dimensional arrangement of its atoms.
This process involves optimizing the molecule's geometry by calculating the forces on each atom and minimizing them until a stable structure is found. The output of such a calculation provides precise bond lengths, bond angles, and dihedral angles. For this compound, DFT would likely predict a chair-like conformation for the oxazinane ring as the most stable arrangement, similar to related saturated heterocycles. The methyl groups at the C2 and C6 positions would have specific orientations (axial or equatorial) that minimize steric hindrance and optimize electronic interactions.
Conformational Analysis and Energetic Preferences of 1,3-Oxazinane (B78680) Ring Systems
The 1,3-oxazinane ring is not rigid and can exist in various shapes, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. For the parent tetrahydro-1,3-oxazine and its methylated derivatives, computational studies have shown that the potential energy surface contains multiple minima, corresponding to different stable conformers. researchgate.netpleiades.online
The primary conformers for a six-membered ring like 1,3-oxazinane are the chair and twist (or boat) forms. For 3-methyltetrahydro-1,3-oxazine, detailed analysis using methods like Hartree-Fock (HF) and DFT has identified eight distinct energy minima. researchgate.net The chair conformers (with the methyl group in either an axial or equatorial position) are the most stable, but various twist forms also exist at slightly higher energies. researchgate.net The interconversion between these forms occurs through transition states that often resemble sofa or boat conformations. pleiades.online
For this compound, a similar analysis would be expected to show a preference for a chair conformation where the bulky methyl groups are positioned to minimize steric strain. For instance, the C6-methyl group would likely favor an equatorial position to reduce unfavorable 1,3-diaxial interactions. The energetic barriers between different conformations determine the molecule's flexibility at a given temperature.
Table 1: Illustrative Conformational Energy Data for 3-Methyltetrahydro-1,3-oxazine (Note: This data is for a related compound and serves as an example of typical results from conformational analysis.)
| Conformer | Relative Energy (kcal/mol) - HF/6-31G(d) | Relative Energy (kcal/mol) - PBE/3z |
| Chair (equatorial) | 0.00 | 0.00 |
| Chair (axial) | 1.05 | 0.95 |
| Twist Form 1 | 5.50 | 5.20 |
| Twist Form 2 | 6.20 | 5.90 |
Data adapted from conformational analysis studies on 3-methyltetrahydro-1,3-oxazine. researchgate.net
Elucidation of Reaction Mechanisms and Transition States via Computational Modeling
Computational modeling is invaluable for mapping out the pathways of chemical reactions. By calculating the energy of the system as reactants transform into products, chemists can identify the most likely reaction mechanism. A key aspect of this is locating the transition state—the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. rsc.org
For this compound, one might study its synthesis, degradation, or functionalization. For example, DFT methods could be used to model the ring-opening of the oxazinane under specific conditions. rsc.org Calculations would identify the structure and energy of the transition state, providing insight into how factors like steric hindrance from the trimethyl substitution affect the reaction rate compared to the unsubstituted ring. Such studies on related oxazinane systems have revealed that reactions can proceed through mechanisms involving the abstraction of a hydrogen atom, leading to isomerization or ring transformation. rsc.org
Analysis of Frontier Molecular Orbitals (FMO) and Their Role in Reactivity
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). youtube.com
A computational analysis of this compound would calculate the energies and visualize the shapes of its HOMO and LUMO. The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests higher reactivity. researchgate.net The spatial distribution of these orbitals would indicate the most probable sites for nucleophilic or electrophilic attack. For this compound, the HOMO is expected to have significant density on the nitrogen and oxygen atoms due to their lone pairs of electrons.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis for Reactivity Prediction
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution in a molecule. researchgate.net An MEP surface is colored to show regions of negative electrostatic potential (typically red), which are electron-rich and susceptible to electrophilic attack, and regions of positive potential (typically blue), which are electron-poor and susceptible to nucleophilic attack. researchgate.net For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms, confirming them as the primary sites for interaction with electrophiles like protons.
Natural Bond Orbital (NBO) analysis examines the interactions between filled and empty orbitals within the molecule. nih.gov This method provides detailed information about charge transfer, hyperconjugation (the stabilizing interaction of electrons in a sigma bond with an adjacent empty or partially filled orbital), and the nature of chemical bonds. For the 1,3-oxazinane ring, NBO analysis can quantify the anomeric effect—a stereoelectronic effect that can influence the conformational preferences of substituents on the ring. mdpi.com In this compound, NBO would elucidate how the methyl groups influence the electronic environment and stability of the molecule through hyperconjugative interactions. mdpi.com
Applications in Organic Synthesis and Advanced Research Directions
Utilization of 2,2,6-Trimethyl-1,3-oxazinane as a Versatile Synthetic Intermediate
The 1,3-oxazinane (B78680) ring is a pivotal building block in organic synthesis, prized for its inherent stereochemistry and its ability to be transformed into other functional groups. While research often focuses on the general 1,3-oxazinane scaffold, the principles are directly applicable to substituted derivatives like this compound, which can offer additional steric control and solubility advantages.
One of the most powerful applications of the 1,3-oxazinane skeleton is in the stereocontrolled synthesis of amino acids. For instance, N-Boc-protected 1,3-oxazinanes are key precursors for producing β²- and β³-amino acids. researchgate.net This is achieved through a sophisticated one-pot reaction involving enantioselective lithiation mediated by sparteine (B1682161), followed by transmetallation to zinc and a subsequent Negishi coupling. researchgate.net The regioselectivity of this coupling can be controlled by the choice of palladium catalyst ligands, allowing for selective functionalization at either the C4 or C5 position. researchgate.net
Furthermore, the 1,3-oxazinane ring can be readily converted into valuable 1,3-aminoalcohols. A highly efficient ruthenium-catalyzed N-demethylative rearrangement of isoxazolidines provides direct access to N-H-1,3-oxazinanes, which can then be hydrolyzed to yield the desired N-H-1,3-aminoalcohols. organic-chemistry.org This highlights the role of the oxazinane as a stable, cyclic protecting group for the 1,3-aminoalcohol functionality.
Derivatives such as N-acyl-1,3-oxazinane-2-thiones have also emerged as powerful intermediates. These compounds participate in direct and asymmetric syn-aldol reactions with dialkyl acetals, catalyzed by nickel(II) complexes, to produce protected syn-aldol products with high diastereoselectivity and enantiomeric purity. acs.org The oxazinanethione heterocycle can be smoothly removed afterward, granting access to a variety of enantiomerically pure alcohols, aldehydes, and esters. acs.org
| Oxazinane Intermediate | Reaction Type | Key Reagents/Catalysts | Product(s) | Reference |
|---|---|---|---|---|
| N-Boc-1,3-oxazinane | Enantioselective Lithiation / Negishi Coupling | (-)-Sparteine, s-BuLi, ZnCl₂, Pd-catalyst | β²- and β³-Amino Acids | researchgate.net |
| N-Methyl Isoxazolidine | Ruthenium-Catalyzed Rearrangement | Ru₃(CO)₁₂ | N-H-1,3-Oxazinanes, 1,3-Aminoalcohols | organic-chemistry.org |
| N-Acyl-1,3-oxazinane-2-thione | Asymmetric syn-Aldol Reaction | [DTBM-SEGPHOS]NiCl₂, TMSOTf, Lutidine | Protected syn-Aldol Adducts | acs.org |
Development of 1,3-Oxazinane Scaffolds for the Construction of Complex Heterocyclic Systems
The stable yet reactive nature of the 1,3-oxazinane ring makes it an ideal starting scaffold for synthesizing more elaborate heterocyclic architectures. These complex systems are of significant interest in medicinal chemistry and materials science.
A transition metal-free approach has been developed to synthesize novel tricyclic systems by fusing a 1,3-oxazinane ring with a atamanchemicals.comacs.orgbenzoxazepine ring. nih.gov This method involves the condensation of 3-amino-1-propanol with 2-(2-bromoethoxy)benzaldehydes, leading to the formation of 3,4,6,7-tetrahydro-2H,12bH- atamanchemicals.comgrafiati.comoxazino[3,2-d] atamanchemicals.comacs.orgbenzoxazepines. nih.gov
Palladium-catalyzed cycloaddition reactions are another powerful tool for expanding the 1,3-oxazinane scaffold. For example, the decarboxylation of 5-methylene-1,3-oxazinan-2-ones generates aza-π-allylpalladium dipoles that can undergo a [4+2] cycloaddition with various partners to yield more complex nitrogen-containing heterocycles. organic-chemistry.org
Moreover, the combination of cycloaddition and metathesis reactions provides a pathway to bicyclic scaffolds. Ketenes, generated thermally, can react with aldimines containing unsaturated side chains to form 1,3-oxazinone rings, which can then undergo ring-closing metathesis (RCM) to yield bicyclic systems such as 6,9,10,10a-tetrahydro-2H- atamanchemicals.comgrafiati.comoxazino[3,2-a]azepine-2,4(3H)-diones.
| Starting Scaffold/Reaction | Key Transformation | Resulting Complex System | Reference |
|---|---|---|---|
| 3-Amino-1-propanol + Substituted Benzaldehyde | Condensation / Intramolecular Cyclization | atamanchemicals.comgrafiati.comOxazino[3,2-d] atamanchemicals.comacs.orgbenzoxazepines | nih.gov |
| 5-Methylene-1,3-oxazinan-2-one | Palladium-Catalyzed [4+2] Cycloaddition | Substituted Hexahydropyrimidines and 1,3-Oxazinanes | organic-chemistry.org |
| Thermally Generated Ketenes + Unsaturated Aldimines | Cycloaddition followed by Ring-Closing Metathesis (RCM) | Bicyclic 1,3-Oxazinones | nih.gov |
Environmental Chemical Applications (e.g., studies related to components in fuel compositions, adsorption phenomena)
While extensive research into the environmental applications of this compound specifically is not widely published, studies on the general 1,3-oxazinane structure reveal its utility in important industrial processes, particularly within the energy sector.
One notable application is the use of 1,3-oxazinanes as hydrogen sulfide (B99878) (H₂S) scavengers in fuel compositions. acs.org Research has shown that 1,3-oxazinane is an effective H₂S scavenger, even in non-aqueous environments like 100% kerosene (B1165875). acs.org This is a significant advantage, as its scavenging capacity in pure kerosene was found to be over double that of methylene (B1212753) bis-oxazolidine (MBO), a common alternative. acs.org This suggests that oxazinane-based compounds could be highly effective additives in hydrocarbon fuels and oils to mitigate the corrosive and toxic effects of H₂S.
The 1,3-oxazinane framework is also considered an ideal backbone for creating advanced energetic materials. researchgate.net Its compact and stable ring structure possesses several sites that can be modified with explosophoric groups (e.g., nitro groups). This allows for the design of novel melt-castable explosives for military and civilian applications like mining and demolition, which may offer improved performance and safety profiles compared to traditional materials like TNT. researchgate.net
Although direct studies on the adsorption phenomena of this compound are scarce, the general principles of environmental chemistry suggest that its fate would be governed by its physical-chemical properties. rushim.ru The presence of nitrogen and oxygen atoms allows for hydrogen bonding, while the trimethyl substitution increases its lipophilicity, influencing its solubility, soil adsorption/desorption behavior, and potential for bioaccumulation. researchgate.net
Future Research Avenues in this compound Chemistry
The chemistry of this compound and its derivatives offers several promising directions for future research.
Building on its demonstrated utility as a synthetic intermediate, future work could focus on leveraging the specific stereochemistry and steric hindrance provided by the trimethyl substitution. This could involve its use as a novel chiral auxiliary in asymmetric synthesis to control the formation of complex stereocenters.
In the area of environmental applications, there is a clear opportunity to design and synthesize specific derivatives of this compound as next-generation H₂S scavengers for the oil and gas industry. acs.org Research could optimize the structure for enhanced scavenging capacity, thermal stability, and solubility in hydrocarbon matrices. Similarly, its potential as a scaffold for new, high-performance, and potentially insensitive energetic materials warrants further investigation. researchgate.net
A significant gap exists in the understanding of the environmental fate and toxicology of this compound. Future studies should investigate its biodegradability, mobility in soil and water, and potential for bioaccumulation. researchgate.netcanada.ca This research is crucial, especially if its use in fuel additives or other large-scale industrial applications becomes widespread.
Finally, the development of more sustainable and green synthetic routes to this compound and its derivatives remains a key objective. Exploring catalytic methods that minimize waste and avoid harsh reagents would align with the broader goals of modern chemical manufacturing.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2,2,6-Trimethyl-1,3-oxazinane, and how do reaction conditions influence yield?
- Methodology :
- Sonication-assisted synthesis : A multicomponent reaction involving aldehydes, ammonium hydroxide, and isocyanides under ultrasonic conditions can yield oxazinane derivatives. For example, sonication in toluene with 3-hydroxy-2,2-dimethylpropanal and TMS-N₃ achieved high efficiency .
- Carbonate chemistry : High-yielding routes using cyclic carbonates and amines have been reported for analogous oxazinan-2-ones, suggesting adaptability for methyl-substituted variants by adjusting steric and electronic factors .
- Critical Parameters :
- Temperature, solvent polarity, and catalyst selection (e.g., Lewis acids) significantly impact ring-closure efficiency.
- Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Sonication | 75–85 | Toluene, 25–40°C, 1–2 h | |
| Thermal cyclization | 60–70 | Reflux, 12 h, EtOAc/Hex |
Q. How should researchers handle this compound safely in laboratory settings?
- Safety Protocols :
- Refer to SDS for 1,3-oxazinane (CAS 14558-49-7): Use PPE (gloves, goggles), avoid inhalation/ingestion, and ensure ventilation. Methyl groups may enhance toxicity; treat as a Category 3 irritant (H335) .
- Waste disposal: Segregate organic waste and collaborate with certified treatment facilities to prevent environmental contamination .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Analytical Workflow :
- NMR : ¹H/¹³C NMR to confirm methyl group positions and ring conformation (e.g., δ 1.2–1.5 ppm for methyl protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., m/z 157.146 for C₇H₁₃NO) .
- X-ray crystallography : Resolve stereochemistry and bond angles, as demonstrated for triazinane derivatives .
Advanced Research Questions
Q. How do steric effects from the 2,2,6-trimethyl substitution influence reaction mechanisms in ring-forming processes?
- Mechanistic Insights :
- Methyl groups increase steric hindrance, favoring chair conformations and altering nucleophilic attack pathways. Computational studies (DFT) can model transition states to predict regioselectivity .
- Example: In sonication-assisted synthesis, bulky substituents may slow reaction kinetics but improve product stability .
Q. How can researchers resolve contradictions in reported yields or byproduct profiles for this compound synthesis?
- Data Analysis Framework :
- Step 1 : Compare starting material purity (e.g., aldehyde hydration levels).
- Step 2 : Evaluate catalyst efficiency (e.g., Brønsted vs. Lewis acids).
- Step 3 : Optimize workup procedures (e.g., chromatography vs. recrystallization) to minimize byproducts .
Q. What role does this compound play in multicomponent reactions for generating heterocyclic libraries?
- Application Strategy :
- Use as a scaffold for post-condensation modifications. For example, coupling with tetrazoles or thiols can produce bioactive hybrids .
- Case Study : Sonication with phenyl isocyanide yielded 4-(tetrazole)-oxazinane derivatives with >80% efficiency .
Q. What computational tools are effective for predicting the physicochemical properties of this compound?
- Computational Guidance :
- Software : Gaussian or ORCA for DFT calculations to predict solubility, logP, and dipole moments.
- Databases : PubChem and NIST Chemistry WebBook for benchmarking spectral data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
